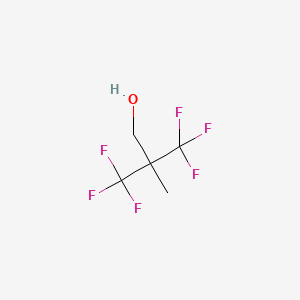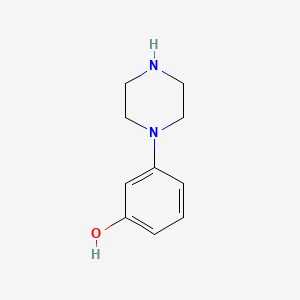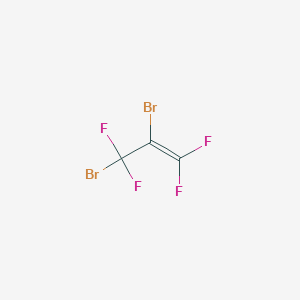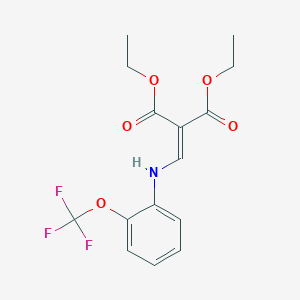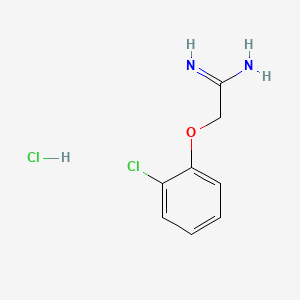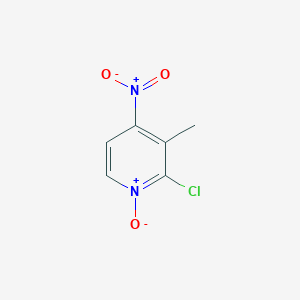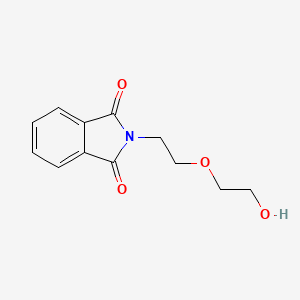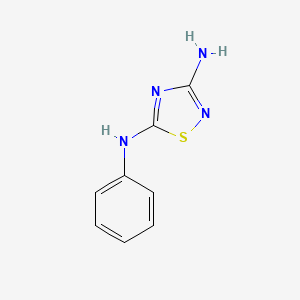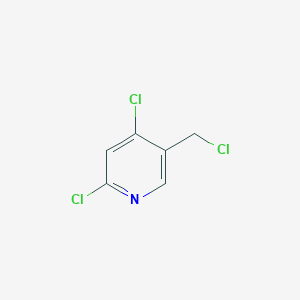
2,4-Dichloro-5-(chloromethyl)pyridine
概要
説明
2,4-Dichloro-5-(chloromethyl)pyridine (DCMCP) is a chemical compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of numerous organic compounds and has been used in a variety of applications, including the synthesis of pharmaceuticals, pesticides, and other industrial products. DCMCP has also been used in studies of the mechanisms of action of drugs, as well as in biochemical and physiological studies. In
科学的研究の応用
Reaction Mechanisms and Synthesis
Research on pyridine derivatives, like the reaction of dichloromethane with pyridine derivatives, reveals insights into chemical reactions under ambient conditions, providing a basis for synthesizing complex molecules (Rudine, Walter, & Wamser, 2010). Similarly, studies on the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines show the versatility of pyridine-based ligands in creating luminescent lanthanide compounds for biological sensing and iron complexes for studying spin-state transitions (Halcrow, 2005).
Catalysis
The development of catalytic methods using pyridine derivatives, such as the use of 4-(N,N-Dimethylamino)pyridine hydrochloride in acylation reactions, demonstrates the role of pyridine compounds in enhancing reaction efficiency and understanding reaction mechanisms (Liu, Ma, Liu, & Wang, 2014). Furthermore, the synthesis of palladium(II) complexes with pyridine-based ligands highlights their potential in catalyzing C-C coupling reactions, such as the Heck reaction (Das, Rao, & Singh, 2009).
Materials Science
Studies on the electrical conductivity of TCNQ complexes derived from pyridine derivatives open avenues for developing novel materials with specific electronic properties (Bruce & Herson, 1967). Additionally, the synthesis and photophysical evaluation of pyridine compounds for fluorescence in solution and solid states suggest applications in creating fluorescent markers and sensors (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Biochemical Sensing and Medicinal Applications
The luminescent properties of cyclometalated iridium(III) complexes containing pyridine ligands for cellular imaging and photoinduced cell death show the potential for pyridine derivatives in medical and biochemical applications (Moromizato, Hisamatsu, Suzuki, Matsuo, Abe, & Aoki, 2012).
特性
IUPAC Name |
2,4-dichloro-5-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-2-4-3-10-6(9)1-5(4)8/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHIYZLLIBBPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376398 | |
| Record name | 2,4-dichloro-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(chloromethyl)pyridine | |
CAS RN |
73998-96-6 | |
| Record name | 2,4-Dichloro-5-(chloromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73998-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dichloro-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


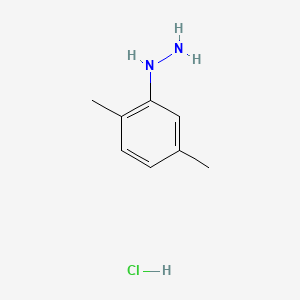
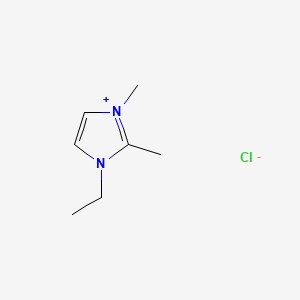
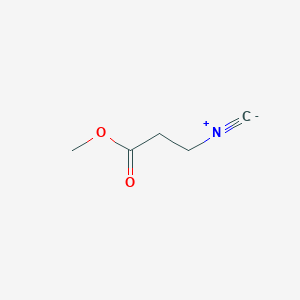
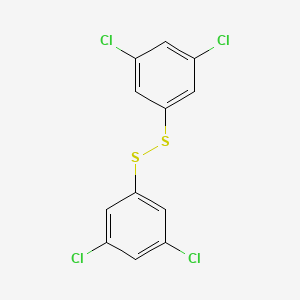
![4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B1586294.png)
![2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde](/img/structure/B1586296.png)
